molecular formula C17H16N2O5 B2515470 (E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one CAS No. 300716-64-7

(E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one

Cat. No. B2515470
CAS RN: 300716-64-7
M. Wt: 328.324
InChI Key: UTMWUTFEISJWHE-SOFGYWHQSA-N
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Description

The compound “(E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one” is a type of chalcone . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .


Synthesis Analysis

The synthesis of similar chalcones often involves the Claisen-Schmidt condensation of appropriate aldehydes and ketones . For instance, the synthesis of (E)-3-heteroaryl-1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)prop-2-en-1-one derivatives involves a reaction mixture of 4-acetyl-1-(4-nitrophenyl)-1H-pyrazole and the appropriate heteroaldehydes in ethanol, with the addition of a sodium hydroxide solution .


Molecular Structure Analysis

The molecular structure of chalcones like “this compound” typically consists of two aromatic rings (A and B) linked by a keto-ethylenic system . The biological action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group .


Chemical Reactions Analysis

Chalcones undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes. Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan. Hydrolysis gives levulinic acid. Upon treatment with acids, heat and/or catalysts, furfuryl alcohol can be made to polymerize into a resin, poly(furfuryl alcohol) .


Physical And Chemical Properties Analysis

The physical and chemical properties of chalcones can vary widely. For example, furfuryl alcohol, an organic compound containing a furan substituted with a hydroxymethyl group, is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste. It is miscible with but unstable in water. It is soluble in common organic solvents .

Scientific Research Applications

Photophysical Properties

(E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one and its derivatives have been studied for their photophysical properties. Research has shown that these compounds exhibit significant solvatochromic effects, where shifts in absorption and fluorescence spectra occur due to intramolecular charge transfer interactions. This implies that these molecules are more stabilized in the singlet excited state than in the ground state, indicating potential applications in materials science and photonics (Kumari, Varghese, George, & Sudhakar, 2017).

Antibacterial Activity

This compound has also been studied in the context of antibacterial activity. Novel series of derivatives synthesized from it have shown promising results against bacterial strains like Staphylococcus aureus and Escherichia coli. Molecular docking studies have been utilized to understand the binding interactions of these compounds with bacterial proteins, suggesting their potential in developing new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Intermediate in Chemical Synthesis

Additionally, compounds structurally related to this compound have been utilized as intermediates in various chemical syntheses. For instance, they have been used in one-pot, three-component reactions to create intermediates for aurora kinase inhibitors, showcasing their utility in pharmaceutical and medicinal chemistry (Xu, Zhai, Feng, Liu, Zhao, & Yu, 2015).

Electronic Material Applications

Research has also explored the use of related chalcone derivatives in electronic materials, particularly for LED and solar cell applications. Their high optical transmittance, thermal stability, and photoluminescence properties make them suitable candidates for these applications (Davanagere & Jayarama, 2019).

Anti-inflammatory and Antibacterial Agents

Studies have synthesized novel pyrazoline derivatives incorporating the this compound framework, showing promising anti-inflammatory and antibacterial activities. The environmental friendliness of the synthesis methods and the promising bioactivity profiles of these compounds highlight their potential in therapeutic applications (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).

Mechanism of Action

The mechanism of action of chalcones is often related to their ability to interfere with critical biological pathways. For instance, tyrosinase, a multifunctional copper-containing oxidase, plays a key role in the biosynthesis of melanin pigment in living organisms. It catalyzes the o-hydroxylation of polyphenolic substrates to diphenol (catechol) derivatives, which further oxidize to o-quinone products .

properties

IUPAC Name

(E)-1-morpholin-4-yl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c20-17(18-9-11-23-12-10-18)8-6-15-5-7-16(24-15)13-1-3-14(4-2-13)19(21)22/h1-8H,9-12H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMWUTFEISJWHE-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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